molecular formula C28H21N3O2 B287111 N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287111
M. Wt: 431.5 g/mol
InChI Key: RHGNZIKOLOCWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P7C3-A20 was first synthesized by a group of researchers led by Andrew A. Pieper at the University of Iowa in 2010. The compound was identified through a high-throughput screening of small molecules that could promote the survival of newborn neurons in the hippocampus of adult mice. Since then, P7C3-A20 has been extensively studied for its neuroprotective effects and potential therapeutic applications.

Scientific Research Applications

P7C3-A20 has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to promote the survival of newborn neurons in the hippocampus and improve cognitive function in animal models of these disorders.

Mechanism of Action

The exact mechanism of action of P7C3-A20 is not fully understood, but it is believed to promote the survival of newborn neurons by activating the nicotinamide phosphoribosyltransferase (NAMPT) pathway. This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular energy metabolism and DNA repair.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, P7C3-A20 has been shown to have other biochemical and physiological effects. The compound has been shown to increase NAD+ levels in the brain, which may have implications for aging and age-related diseases. P7C3-A20 has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of P7C3-A20 for lab experiments is its ability to promote the survival of newborn neurons in the hippocampus, which can be easily measured using techniques such as immunohistochemistry. However, the compound has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, P7C3-A20 has not yet been tested extensively in human clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on P7C3-A20. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential applications in aging and age-related diseases, given its ability to increase NAD+ levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of P7C3-A20 and to develop more potent and long-lasting analogs of the compound.

Synthesis Methods

The synthesis of P7C3-A20 involves several steps, including the reaction of 4-bromoanisole with 4-bromobenzaldehyde to form 4-phenoxybenzaldehyde, which is then reacted with phenylhydrazine to form 4-phenoxyphenylhydrazine. The final step involves the reaction of 4-phenoxyphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid to form P7C3-A20.

properties

Product Name

N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C28H21N3O2

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C28H21N3O2/c32-28(30-22-16-18-25(19-17-22)33-24-14-8-3-9-15-24)26-20-29-31(23-12-6-2-7-13-23)27(26)21-10-4-1-5-11-21/h1-20H,(H,30,32)

InChI Key

RHGNZIKOLOCWBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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